2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
Description
2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidin core fused with a benzene ring. The structure includes a methylsulfanyl group at the 4-position of the phenyl substituent on the chromeno-pyrimidine scaffold and an acetamide moiety linked via a sulfanyl bridge.
Properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c1-32-20-13-11-17(12-14-20)24-28-25-21(15-18-7-5-6-10-22(18)31-25)26(29-24)33-16-23(30)27-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOEQTZEWGCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves several steps. One common synthetic route starts with the preparation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine. This intermediate is then subjected to cyclization reactions to form the chromeno-pyrimidine core.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride .
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The chromeno-pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group typically results in the formation of sulfoxide or sulfone derivatives, which can further undergo additional chemical transformations.
Scientific Research Applications
2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. .
Medicine: The compound is being investigated for its potential therapeutic applications. .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.
By inhibiting these enzymes, the compound can disrupt the signaling pathways, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit key enzymes can potentially be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds were selected for comparison based on shared chromeno[2,3-d]pyrimidin or related scaffolds and substituent variations:
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6)
- Key Structural Differences: Substituents: Ethoxy group at the 9-position of the chromeno-pyrimidine ring; 4-methylphenyl group on the acetamide moiety. Impact on Properties:
- The ethoxy group increases hydrophobicity compared to the methylsulfanyl group in the target compound.
- The 4-methylphenyl group may enhance steric hindrance compared to the unsubstituted phenyl group in the target compound .
2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS: 872207-67-5)
- Key Structural Differences: Substituents: Methyl group at the 7-position of the chromeno-pyrimidine ring; 4-methylphenyl on the pyrimidine and 2-methylphenyl on the acetamide. Impact on Properties:
- Methyl groups at the 7- and 4-positions likely enhance lipophilicity (XLogP3 = 6.6), similar to the methylsulfanyl group in the target compound.
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS: 379236-68-7)
- Key Structural Differences: Scaffold: Thieno[2,3-d]pyrimidin instead of chromeno-pyrimidine. Substituents: 5-methylfuran-2-yl and prop-2-enyl groups; 2-methylphenyl on the acetamide. Impact on Properties:
- The prop-2-enyl group introduces conformational flexibility, while the furan ring adds polarity (Topological Polar Surface Area = 89.4) .
Tabulated Comparison of Key Properties
Critical Analysis of Substituent Effects
- Methylsulfanyl vs. Ethoxy (866348-83-6) increases steric bulk but may reduce metabolic stability.
- Phenyl vs. Methylphenyl Acetamide Moieties :
- Unsubstituted phenyl (target) allows planar interactions, while methylphenyl groups (872207-67-5, 866348-83-6) enhance lipophilicity but may hinder target binding.
- Scaffold Differences: Chromeno-pyrimidines (target, 866348-83-6, 872207-67-5) favor π-π stacking, whereas thieno-pyrimidines (379236-68-7) introduce electronic heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
